Product packaging for 2-Amino-3,5-diphenylpyrazine(Cat. No.:CAS No. 41270-70-6)

2-Amino-3,5-diphenylpyrazine

Cat. No.: B1624719
CAS No.: 41270-70-6
M. Wt: 247.29 g/mol
InChI Key: SPFKFJFNQTWPHI-UHFFFAOYSA-N
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Description

Significance of Pyrazine (B50134) Scaffolds in Heterocyclic Chemistry

Pyrazine, a six-membered aromatic ring with two nitrogen atoms in a 1,4-orientation, is a fundamental heterocyclic scaffold. semanticscholar.org This structural motif is found in numerous natural products and is a key building block in the synthesis of a wide array of functional molecules. semanticscholar.orgresearchgate.nettandfonline.com The pyrazine nucleus is integral to many polycyclic compounds with significant biological and material science applications, including quinoxalines, phenazines, pteridines, and flavins. mdpi.com The presence of the pyrazine ring in several clinically used drugs underscores its importance in medicinal chemistry and drug design. nih.gov

Role of Substituted Pyrazines in Academic Research

Substituted pyrazines are a significant focus of academic research due to their diverse biological activities and applications in materials science. researchgate.nettandfonline.com These compounds have been investigated for a range of pharmacological properties, including antimicrobial, anti-inflammatory, anticancer, and antioxidant effects. researchgate.nettandfonline.comtandfonline.com In materials science, pyrazine derivatives are utilized as dyes, electroluminescent materials, organic semi-conductors, and as ligands in coordination chemistry. mdpi.com The versatility of the pyrazine ring allows for various chemical modifications, such as Suzuki and Buchwald-Hartwig coupling reactions, enabling the synthesis of a vast library of derivatives with tailored properties. researchgate.net

Specific Research Focus on 2-Amino-3,5-diphenylpyrazine

This compound, with the chemical formula C₁₆H₁₃N₃, is a specific substituted pyrazine that has garnered attention in chemical research. lookchem.com Its structure, featuring an amino group and two phenyl substituents on the pyrazine core, makes it an interesting candidate for further chemical modifications and explorations of its properties. Research on this compound and its derivatives is driven by the potential to discover novel molecules with unique biological activities or material applications.

Table 1: General Information on this compound

PropertyValue
Chemical Name This compound
CAS Number 41270-70-6
Molecular Formula C₁₆H₁₃N₃
Molecular Weight 247.299 g/mol
Appearance Off-white powder

Data sourced from LookChem lookchem.comlookchem.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H13N3 B1624719 2-Amino-3,5-diphenylpyrazine CAS No. 41270-70-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,5-diphenylpyrazin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3/c17-16-15(13-9-5-2-6-10-13)19-14(11-18-16)12-7-3-1-4-8-12/h1-11H,(H2,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPFKFJFNQTWPHI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CN=C(C(=N2)C3=CC=CC=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30436550
Record name 2-Amino-3,5-diphenylpyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30436550
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41270-70-6
Record name 3,5-Diphenyl-2-pyrazinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=41270-70-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Amino-3,5-diphenylpyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30436550
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis and Characterization

The synthesis of substituted pyrazines can be achieved through various methods, including the condensation of α-dicarbonyl compounds with 1,2-diamines, which is a standard protocol. nih.gov Other methods involve the use of α-halo ketones or the condensation of diamines and epoxides. nih.gov Dehydrogenative coupling of β-amino alcohols has also emerged as a route to produce 2,5-disubstituted pyrazines. nih.govacs.org

For 2,5-diphenylpyrazine (B189496), a related compound, synthesis has been reported via the dehydrogenative coupling of 2-phenylglycinol catalyzed by cobalt or manganese complexes. nih.govacs.org While a specific, detailed synthesis of 2-Amino-3,5-diphenylpyrazine is not extensively documented in the provided results, the general synthetic strategies for substituted pyrazines would be applicable.

Characterization of this compound involves standard analytical techniques to confirm its structure and purity.

Table 2: Physicochemical Properties of this compound

PropertyValue
XLogP3 2.8
Hydrogen Bond Donor Count 1
Hydrogen Bond Acceptor Count 3
Rotatable Bond Count 2
Exact Mass 247.110947427
Heavy Atom Count 19
Complexity 269

Data sourced from LookChem lookchem.com

Spectroscopic data is crucial for the unequivocal identification of the compound.

Table 3: Spectroscopic Data Interpretation for a Related Compound (2-Amino-3-picoline)

SpectroscopyInterpretation
¹H NMR The ¹H NMR spectrum of a related aminopyridine, 2-amino-3-picoline, shows distinct signals for the aromatic protons and the methyl group protons, confirming the substitution pattern. chemicalbook.com A similar approach would be used for this compound, expecting signals for the amino proton, the pyrazine (B50134) ring proton, and the protons of the two phenyl groups.
¹³C NMR The ¹³C NMR spectrum would provide information on the number and chemical environment of the carbon atoms in the molecule.
Mass Spectrometry Mass spectrometry would confirm the molecular weight of the compound.
Infrared (IR) Spectroscopy The IR spectrum would show characteristic absorption bands for the N-H stretching of the amino group and the C=N and C=C stretching vibrations of the pyrazine and phenyl rings.

Chemical Reactivity and Transformation Studies of 2 Amino 3,5 Diphenylpyrazine Derivatives

Reactivity Profile of the Amino Group

The exocyclic amino group on the pyrazine (B50134) ring demonstrates characteristic nucleophilic behavior and is also susceptible to reactions like diazotization, allowing for a range of chemical transformations.

Nucleophilic Substitution Reactions

The amino group of 2-aminopyrazine (B29847) derivatives readily acts as a nucleophile, participating in reactions such as acylation. The extent of this reaction can be influenced by the reaction conditions, particularly the strength of the base employed. Studies on aminopyrazines and other deactivated amines show that treatment with substituted benzoyl chlorides in the presence of a strong base like triethylamine (B128534) can lead to N,N-diacylation products. semanticscholar.orgresearchgate.net In contrast, using a weaker base such as pyridine (B92270) can prevent the formation of the diacyl derivative and yield the N-monoacylated product cleanly. semanticscholar.org This suggests that the initially formed mono-amide is acidic enough to be deprotonated by a strong base, facilitating a second acylation.

Another significant reaction involving the amino group is diazotization. The treatment of 2-aminopyrazine with aryldiazonium salts in a solvent like DMSO at room temperature can lead to the formation of either diazobenzenes or diazoaminobenzenes (triazenes), depending on the substituents on the aryldiazonium salt. clockss.org Diazotization of aminopyrazines with nitrosylsulfuric acid in concentrated sulfuric acid has been shown to yield the corresponding hydroxypyrazine. sci-hub.ru However, subsequent Sandmeyer reactions on the diazotized aminopyrazine to introduce other substituents have been reported as unsuccessful. sci-hub.ru

Reaction TypeReagentsBase/ConditionsMajor Product(s)Reference(s)
N-BenzoylationBenzoyl ChlorideTriethylamineN,N-Dibenzoyl derivative semanticscholar.orgresearchgate.net
N-BenzoylationBenzoyl ChloridePyridineN-Monobenzoyl derivative semanticscholar.org
DiazotizationAryldiazonium SaltsDMSO, Room Temp.Diazobenzenes or Triazenes clockss.org
DiazotizationNitrosylsulfuric AcidConc. H₂SO₄Hydroxypyrazine sci-hub.ru

N-Alkylation Reactions

The N-alkylation of the amino group in aminopyrazines is a key transformation for modifying the molecule's physical properties, such as lipophilicity. researchgate.net Direct alkylation of amines with alkyl halides is a fundamental method, though it can sometimes lead to mixtures of mono- and poly-alkylated products. wikipedia.org For aminopyrazines, which can be considered less nucleophilic amines, specific methods have been explored to achieve efficient N-alkylation.

One of the most effective methods involves the generation of the aminopyrazinyl anion with a strong base, which is then quenched with an alkyl iodide. researchgate.net An alternative successful approach is reductive amination, which involves coupling the aminopyrazine with an aldehyde in the presence of a reducing agent like phenylsilane (B129415) with a tin catalyst. researchgate.net A more recent sustainable approach, the Hofmann N-alkylation, utilizes catalytic amounts of alkyl halides to react poor nucleophilic amines with alcohols, generating water as the only byproduct. rsc.org

Reactivity of the Pyrazine Ring and Phenyl Substituents

The pyrazine core and its phenyl substituents offer distinct sites for chemical modification, including thermal decomposition, oxidation-reduction reactions, and regioselective C-H bond activation.

Thermal Decomposition Pathways

Aryl-substituted pyrazines generally exhibit high thermal stability. Studies on related pyrazine-containing structures indicate that the pyrazine ring itself is robust. For instance, donor-acceptor-donor compounds incorporating quinoxaline (B1680401) (a benzopyrazine) and pyridopyrazine cores show high thermal decomposition temperatures, typically ranging from 436 to 453 °C. nih.gov The thermal degradation of polymers containing pyrazine units has been shown to be limited by the stability of the pyrazine monomer, with decomposition sometimes initiated by an intramolecular attack from a side chain onto a pyrazine nitrogen. maastrichtuniversity.nl In flash vacuum thermolysis (pyrolysis) conditions, pyrazine derivatives with specific side chains, such as tert-butylimines of pyrazine-2-carbaldehydes, can undergo cyclization reactions to form fused heterocyclic systems like imidazo[1,5-a]pyrazines. researchgate.net

Oxidation and Reduction Reactions

The pyrazine ring system can undergo both oxidation and reduction reactions. The electrochemical reduction of 2,5-diphenylpyrazine (B189496) has been shown to produce the corresponding 1,6-dihydro-2,5-diphenylpyrazine. publish.csiro.au This dihydro derivative can be readily oxidized back to the aromatic 2,5-diphenylpyrazine by exposure to air while boiling in benzene. publish.csiro.au

Chemical reagents can also effect these transformations. Close analogs, such as 2,5-dimethyl-3,6-diphenylpyrazine, can be oxidized using strong oxidizing agents like potassium permanganate (B83412) (KMnO₄). Reduction of the pyrazine ring can be achieved with hydride reagents such as lithium aluminum hydride (LiAlH₄). The synthesis of pyrazines often involves an oxidative step; for example, 2,5-diphenylpyrazine can be synthesized via the dehydrogenative self-coupling of 2-phenylglycinol, which is an oxidation reaction that forms the aromatic ring. acs.org

C-H Bond Activation and Functionalization

The phenyl substituents on the pyrazine ring are susceptible to directed C-H bond activation and functionalization, a powerful tool for elaborating the molecular structure. The nitrogen atoms of the pyrazine ring can act as directing groups, facilitating the selective activation of the ortho-C-H bonds of the phenyl rings by a transition metal catalyst.

Specifically, a Ru(II)/carboxylate/PPh₃ catalyst system has been successfully used to promote the direct arylation of 2,3-diphenylpyrazine (B73985) derivatives in water under microwave irradiation. Current time information in Bangalore, IN. The pyrazine nitrogen atoms assist in the chelation of the ruthenium catalyst, bringing it into close proximity to the ortho-C-H bonds of both phenyl rings and enabling their cleavage and subsequent arylation. Current time information in Bangalore, IN.ontosight.ai Research has shown that in conformationally flexible systems like 5,6-diphenyl-2,3-dihydropyrazine, up to four ortho-arylations can be achieved. In the more rigid aromatic analog, 2,3-diphenylpyrazine, triarylation was the observed limit under the studied conditions. Current time information in Bangalore, IN.

SubstrateCatalyst SystemArylating AgentKey FindingsReference(s)
5,6-Diphenyl-2,3-dihydropyrazine[RuCl₂(p-cymene)]₂, PCCA, PPh₃4-BromoacetophenoneUp to four ortho-C-H bonds can be arylated. Current time information in Bangalore, IN.
2,3-Diphenylpyrazine[RuCl₂(p-cymene)]₂, PCCA, PPh₃4-BromoacetophenoneTriarylation is the limit for the aromatic substrate. Current time information in Bangalore, IN.

Cycloaddition Reactions (e.g., [3+2] Cycloaddition)

Cycloaddition reactions are powerful tools in organic synthesis for the construction of cyclic compounds. Among these, the [3+2] cycloaddition, a type of 1,3-dipolar cycloaddition, has been effectively employed in the chemical transformation of pyrazine derivatives. This approach allows for the synthesis of fused heterocyclic systems, particularly triazole-fused pyrazines, which are of significant interest in medicinal chemistry. rsc.orgrsc.org

Research into the reactivity of pyrazine derivatives has demonstrated their utility as substrates in tandem reactions involving [3+2] cycloaddition. A notable example is the synthesis of rsc.orgacs.orgresearchgate.nettriazolo[1,5-a]pyrazine derivatives. clockss.org This transformation can be achieved through a one-pot reaction that combines a 1,3-dipolar cycloaddition with a subsequent intramolecular cyclization.

One studied methodology involves the reaction of N,N-dipropargylamine precursors with sodium azide (B81097). rsc.orgrsc.org The process is initiated by a copper(I)-mediated 1,3-dipolar cycloaddition of the azide to one of the terminal alkyne groups. This step forms a key triazole-yne intermediate. Following its formation, this intermediate undergoes a tandem intramolecular 6-exo-dig cycloaddition. This cyclization occurs through the attack of a nitrogen atom from the newly formed triazole ring onto the remaining alkyne unit, leading to the formation of the fused 1,2,3-triazole-fused 4,5,6,7-tetrahydropyrazine ring system. rsc.org

The efficiency of this reaction has been investigated under various conditions, with the combination of sodium azide in a tert-butanol-water solvent mixture at elevated temperatures proving effective. rsc.org The scope of this reaction has been shown to be applicable to a range of aromatic amines, including those with both electron-donating and electron-withdrawing substituents. rsc.org

A plausible mechanism for this transformation is outlined below:

A copper(I)-catalyzed [3+2] cycloaddition between the azide and one of the alkyne functionalities of the starting N,N-dipropargylamine derivative to yield a triazole-yne intermediate. rsc.org

An intramolecular 6-exo-dig cyclization of the triazole-yne intermediate, where a nitrogen atom of the triazole ring attacks the second alkyne moiety. rsc.org

Detailed findings from a study on the synthesis of 1,2,3-triazole-fused 4,5,6,7-tetrahydropyrazines are presented in the table below. The starting materials were a series of N,N-dipropargyl precursors derived from various aromatic amines.

EntrySubstrateProductYield (%)
1N,N-dipropargyl-4-benzophenone amine7-(4-benzoylphenyl)-4,5,6,7-tetrahydro rsc.orgacs.orgresearchgate.nettriazolo[1,5-a]pyrazine86
2N,N-dipropargyl-4-nitroaniline7-(4-nitrophenyl)-4,5,6,7-tetrahydro rsc.orgacs.orgresearchgate.nettriazolo[1,5-a]pyrazine89
3N,N-dipropargyl-4-methoxyaniline7-(4-methoxyphenyl)-4,5,6,7-tetrahydro rsc.orgacs.orgresearchgate.nettriazolo[1,5-a]pyrazine82
4N,N-dipropargyl-4-chloroaniline7-(4-chlorophenyl)-4,5,6,7-tetrahydro rsc.orgacs.orgresearchgate.nettriazolo[1,5-a]pyrazine75

Table adapted from research on the synthesis of 1,2,3-triazole-fused pyrazines. rsc.orgrsc.org

Another approach to rsc.orgacs.orgresearchgate.nettriazolo[1,5-a]pyrazine derivatives involves a one-pot cycloaddition of ynones and an amino azide, such as 2-azidoethanamine. clockss.org This method also proceeds via a 1,3-dipolar cycloaddition to form a 1,5-disubstituted 1,2,3-triazole intermediate, which then undergoes intramolecular cyclization. clockss.org The regioselectivity of the initial cycloaddition can be controlled by using silyl-protected ynone derivatives. clockss.org

The reaction conditions and yields for the synthesis of various 4-substituted-6,7-dihydro- rsc.orgacs.orgresearchgate.nettriazolo[1,5-a]pyrazines are summarized in the following table.

EntryYnone DerivativeProductYield (%)
11-phenyl-3-(trimethylsilyl)prop-2-yn-1-one4-phenyl-6,7-dihydro- rsc.orgacs.orgresearchgate.nettriazolo[1,5-a]pyrazine89
21-(4-chlorophenyl)-3-(trimethylsilyl)prop-2-yn-1-one4-(4-chlorophenyl)-6,7-dihydro- rsc.orgacs.orgresearchgate.nettriazolo[1,5-a]pyrazine85
31-(4-methylphenyl)-3-(trimethylsilyl)prop-2-yn-1-one4-(4-methylphenyl)-6,7-dihydro- rsc.orgacs.orgresearchgate.nettriazolo[1,5-a]pyrazine82
41-(thiophen-2-yl)-3-(trimethylsilyl)prop-2-yn-1-one4-(thiophen-2-yl)-6,7-dihydro- rsc.orgacs.orgresearchgate.nettriazolo[1,5-a]pyrazine72

Table adapted from a study on the one-pot synthesis of rsc.orgacs.orgresearchgate.nettriazolo[1,5-a]pyrazine derivatives. clockss.org

These studies highlight the utility of [3+2] cycloaddition reactions as a key step in the synthesis of complex heterocyclic structures from pyrazine precursors, providing efficient routes to novel fused-ring systems. rsc.orgrsc.orgclockss.org

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar/qspr Analyses

Impact of Substituent Variation on Biological Activity

The core structure of 2-Amino-3,5-diphenylpyrazine offers multiple sites for chemical modification. Variations in the substituents on the phenyl rings, the nature of the amino group, and the characteristics of attached side chains have been shown to profoundly affect the compound's biological profile.

The two phenyl groups on the pyrazine (B50134) core are critical determinants of biological activity, and their substitution patterns can dramatically alter a compound's efficacy. The nature and position of these substituents influence factors such as lipophilicity, electronic properties, and steric interactions with biological targets. researchgate.net

In a series of 1,4-pyrazine derivatives investigated as inhibitors of the histone acetyltransferase p300 (p300 HAT), the substitution on the 5- and 6-phenyl rings was a key factor. nih.gov For instance, placing para-bromo (p-Br) substituents on both phenyl rings led to a compound with good inhibitory activity (IC₅₀ of 5.7 µM). nih.gov Conversely, replacing the phenyl groups with pyridinylphenyl substituents resulted in weak inhibitors. nih.gov A particularly potent inhibitor was developed by introducing para-aminobiphenyl groups, which achieved an IC₅₀ value of 2.3 µM against p300 HAT. nih.gov This highlights that both the type and complexity of the aryl substituent are crucial. Further studies on related pyrazinone structures have also suggested that aryl groups, such as a phenyl group at the C3 position, can enhance neuroprotective properties compared to simple alkyl substituents, likely by improving target binding.

Inhibitory Activity of Phenyl-Substituted Pyrazine Analogs Against p300 HAT nih.gov
CompoundSubstituent at 5- and 6-Phenyl RingsInhibitory Activity (IC₅₀ or % Inhibition)
3para-Bromo5.7 µM
29para-(4-aminophenyl)phenyl2.3 µM
30meta-pyridinylphenyl39% inhibition at 10 µM
31para-pyridinylphenyl37% inhibition at 10 µM

The amino group at the C-2 position of the pyrazine ring is a cornerstone of the molecule's biological activity. ontosight.ai Its presence is considered critical for the antiplatelet aggregation activity of diphenylpyrazine derivatives developed as prostacyclin receptor agonists. colab.wsnih.gov The nitrogen atom adjacent to the pyrazine ring plays a crucial role in the compound's ability to inhibit platelet aggregation. colab.wsnih.gov The significance of an amino group for enhancing pharmacological properties is a recognized principle in heterocyclic chemistry, as seen in related scaffolds like pyrimidines. researchgate.net

A molecular docking study of pyrazine derivatives designed as NMDA receptor antagonists identified the amino group as a key hydrogen bond donor, essential for binding. rsc.org The versatility of this amino group allows it to serve as a point for further substitution, leading to the development of N-substituted 3-aminopyrazine-2-carboxamides with a range of antimicrobial activities. mdpi.com In these derivatives, the free amino group remains a pivotal structural feature. mdpi.com

For this compound derivatives to exert specific biological effects, they are often functionalized with side chains attached via linker moieties. The length, flexibility, and chemical nature of these linkers are critical for optimizing activity.

In the development of diphenylpyrazine-based prostacyclin receptor agonists, the length of the side chain linker containing a carboxylic acid was found to be a critical factor for antiaggregatory activity. colab.wsnih.gov Similarly, for pyrazine inhibitors of p300 HAT, modifications to a spacer element dramatically influenced potency. A compound featuring a cyclic 4-carbon spacer (originating from a piperidin-4-ylmethoxy group) was significantly more active than an analog with a linear 4-carbon alkyl spacer. nih.gov Shortening the linear spacer to a 3-carbon alkyl chain slightly improved activity over the 4-carbon linear version, but it remained less effective than the cyclic counterpart. nih.gov This demonstrates that both linker length and rigidity are key design parameters. The introduction of methyl groups at the terminal nitrogen of the side chain was also shown to be detrimental to activity. nih.gov

Effect of Linker and Side Chain Variation on p300 HAT Inhibition nih.gov
CompoundLinker/Side Chain Description% Inhibition at 10 µM
3Cyclic 4-carbon spacer (piperidinyl)72.5%
4Linear 4-carbon alkyl spacer21.2%
5Linear 4-carbon alkyl spacer with terminal N-methyl19.1%
6Linear 3-carbon alkyl spacer35.4%
7Linear 3-carbon alkyl spacer with two terminal N-methyls4.8%

Computational Methods in SAR/QSAR

Computational modeling has become an indispensable tool for understanding and predicting the biological activity of pyrazine derivatives. QSAR and Quantitative Structure-Property Relationship (QSPR) analyses provide mathematical models that correlate a compound's structural or physicochemical properties with its function.

Two-dimensional (2D)-QSAR methods establish relationships between biological activity and 2D structural descriptors, such as topological and electrotopological indices. These models are valuable for their simplicity and interpretability.

To achieve a more refined understanding of structure-activity relationships, quantum chemical descriptors are often employed. These descriptors are derived from quantum mechanical calculations, such as Density Functional Theory (DFT), and provide detailed information about the electronic properties of a molecule. ijournalse.orgnih.gov

For pyrazine derivatives, quantum chemical calculations have been used to compute electronic descriptors for use in QSPR models. ijournalse.orgijournalse.org Descriptors related to the energy of molecular orbitals, such as the HOMO-LUMO energy gap (Δ), and those related to charge distribution, like the electrophilicity index (Ω) and the sum of square of charges on nitrogen atoms (QN), have been shown to influence the biological activity of various heterocyclic compounds. researchgate.net In the QSAR analysis of heterocyclic anticancer agents, stacking energies calculated using DFT have served as powerful molecular descriptors to predict inhibitory activity. nih.gov The use of these advanced descriptors allows for the creation of more accurate and predictive QSAR models, which can guide the rational design of novel this compound derivatives with desired biological functions. researchgate.netresearchgate.net

An in-depth analysis of the chemical compound this compound reveals a scaffold with significant potential for medicinal chemistry applications. The strategic placement of its amino and phenyl groups provides a versatile platform for structural modifications, influencing its interaction with various biological targets. This article explores the structure-activity relationships and the rational design principles that guide the development of derivatives based on this core structure.

Medicinal Chemistry and Pharmacological Applications of 2 Amino 3,5 Diphenylpyrazine and Derivatives

General Biological Activities of Pyrazine (B50134) Derivatives

Pyrazine derivatives have demonstrated a broad spectrum of biological activities, positioning them as privileged structures in the development of new therapeutic agents. mdpi.comnih.govnih.govtandfonline.com These compounds are integral to both natural products and synthetic molecules with significant pharmacological properties. ieasrj.com

Anti-Inflammatory Properties

The pyrazine moiety is a viable foundation for synthesizing anti-inflammatory drugs. eurekaselect.com Uncontrolled inflammation can lead to chronic conditions, creating a need for novel and safer anti-inflammatory agents. ieasrj.com Pyrazine-containing hybrids are being developed to enhance anti-inflammatory efficacy. ieasrj.com

Research has shown that pyrazine derivatives can exhibit significant anti-inflammatory effects. For instance, a paeonol derivative incorporating a pyrazine structure demonstrated 56.32% inhibitory activity against lipopolysaccharide (LPS)-induced nitric oxide (NO) overexpression in RAW264.7 macrophages at a concentration of 20 μM. mdpi.com In another study, synthesized pyrrolo[1,2-a] pyrazine derivatives showed moderate in vitro anti-inflammatory effects, with inhibitions of 43-59% against IL-6 at a 50 μM concentration. scientific.net Additionally, certain pyrazolone derivatives have shown significant anti-inflammatory activity in models such as carrageenan-induced paw edema, with one compound (PYZ2) showing 51.02% inhibition, comparable to the standard drug indomethacin (54.08% inhibition). nih.gov

Anti-Inflammatory Activity of Pyrazine Derivatives

Compound TypeAssay/ModelConcentrationInhibition (%)Reference
Paeonol-Pyrazine DerivativeLPS-induced NO overexpression in RAW264.7 macrophages20 μM56.32% mdpi.com
Pyrrolo[1,2-a] Pyrazine DerivativesIL-6 Inhibition50 μM43-59% scientific.net
Pyrazolone Derivative (PYZ2)Carrageenan-induced paw edemaNot Specified51.02% nih.gov

Antioxidant Potential

Pyrazine derivatives have been investigated for their antioxidant properties, particularly their ability to scavenge free radicals. mdpi.comnih.gov A study on pyrazine analogues of chalcones evaluated their radical scavenging activity using a DPPH assay. nih.govresearchgate.net

The research identified that guaiacyl-substituted derivatives, specifically compounds 4a , 4c , and 4e , displayed notable DPPH radical scavenging potential. nih.gov Their efficacy, while significant, was found to be less than that of the reference, vitamin C. nih.gov

Antioxidant Activity of Pyrazine Chalcone Derivatives

CompoundDPPH Radical Scavenging IC₅₀ (μM)Reference
4a186 nih.gov
4c39 nih.gov
4e46 nih.gov
Vitamin C (Reference)15 nih.govresearchgate.net

Analgesic and Antipyretic Effects

The pyrazine core is associated with various pharmacological actions, including analgesic and antipyretic effects. mdpi.comtandfonline.com Studies on related heterocyclic compounds, such as pyrazolone derivatives, have confirmed these properties. In one study, three pyrazolone derivatives demonstrated significant analgesic activity in both tail flick and acetic acid-induced writhing tests. nih.govresearchgate.net The same compounds also effectively reversed hyperthermia in antipyretic studies, with performance comparable to the standard drug paracetamol. nih.gov

Specific Therapeutic Areas

Anti-Cancer and Cytotoxic Activity

Pyrazine derivatives have garnered significant attention for their potential as anticancer agents, with research demonstrating their effectiveness against a variety of human cancers. mdpi.comnih.gov These compounds have been shown to inhibit enzymes and receptors that are key targets in cancer therapy. nih.gov

Numerous studies have highlighted the cytotoxic effects of pyrazine-containing molecules against various cancer cell lines. mdpi.com

Piperlongumine-ligustrazine derivatives showed a prominent inhibitory effect on the proliferation of both drug-sensitive and drug-resistant cancer cells. One derivative had an IC₅₀ value of 0.9 μM against resistant BEL-7402/5-FU cells. nih.gov

Ligustrazine–curcumin hybrids displayed significant inhibitory effects on A549 and A549/DDP lung cancer cell lines, with IC₅₀ values ranging from 0.60 to 2.85 μM. nih.gov

A series of 2-amino-4,6-diphenylnicotinonitriles , which are structurally related to the subject compound, were tested against breast cancer cell lines. Compound 3 in this series showed excellent cytotoxicity with IC₅₀ values of 1.81 μM (MDA-MB-231) and 2.85 μM (MCF-7), surpassing the potency of the control drug, Doxorubicin. nih.gov

Pyrazine-thiazole metal complexes have also been evaluated. One copper complex exhibited high cytotoxicity with IC₅₀ values ranging from 1.0 to 15 μM across various human cancer cell lines, including U-937, HepG2, and HeLa. rsc.org

Dehydroabietylamine derivatives containing a pyrazine ring were tested against several cancer cell lines, with one compound showing high anti-HepG2 (0.66 μM), anti-MCF-7 (5.33 μM), and anti-A549 (2.11 μM) activities. researchgate.net

Cytotoxic Activity of Selected Pyrazine Derivatives and Related Compounds

Compound/DerivativeCell LineCancer TypeIC₅₀ (μM)Reference
Piperlongumine-ligustrazine derivativeBEL-7402/5-FULiver Cancer (Resistant)0.9 nih.gov
Ligustrazine–curcumin hybrid (79-81)A549Lung Cancer0.60 - 2.85 nih.gov
A549/DDPLung Cancer (Resistant)0.60 - 2.85 nih.gov
2-Amino-4,6-diphenylnicotinonitrile (Compound 3)MDA-MB-231Breast Cancer1.81 nih.gov
MCF-7Breast Cancer2.85 nih.gov
Pyrazine-thiazole Copper ComplexU-937Histiocytic Lymphoma1.0 - 15 rsc.org
HepG2Hepatocellular Carcinoma
HeLaCervical Cancer
Dehydroabietylamine-Pyrazine Derivative (L¹)HepG2Liver Cancer0.66 researchgate.net
MCF-7Breast Cancer5.33 researchgate.net
A549Lung Cancer2.11 researchgate.net

The interaction with DNA is a key mechanism for many anticancer agents. rsc.org The pyrazine ring, with its nitrogen atoms, can participate in various non-covalent interactions, including hydrogen bonds and π-interactions, which are crucial for binding to biological targets like DNA. figshare.com

Studies on pyrazine-thiazole metal complexes have investigated their interaction with calf thymus DNA (CT-DNA). Spectroscopic methods revealed an intercalative binding mode, with binding constant (Kb) values in the order of 10⁴ M⁻¹, indicating a moderate binding affinity. rsc.org Molecular docking studies further suggested that these compounds fit well into the active sites of DNA. rsc.org

While direct studies on 2-Amino-3,5-diphenylpyrazine are limited in the provided context, research on structurally similar heterocyclic compounds provides insight into potential mechanisms. For example, a bimetallic pyrazinoporphyrazine compound was shown to engage in noncovalent interactions with B-DNA models. nih.gov Other studies on N,N′-bis substituted compounds have demonstrated DNA photocleavage activity, and molecular docking has been used to identify possible interaction sites within the DNA structure. mdpi.com These findings suggest that pyrazine-based molecules can interact with DNA through various modes, including intercalation and groove binding, which may contribute to their cytotoxic effects. rsc.orgresearchgate.net

Kinase Inhibition (e.g., Aurora A Kinase, Receptor Tyrosine Kinase, DYRK1A)

The inhibition of protein kinases is a cornerstone of modern targeted therapy, particularly in oncology. While various heterocyclic compounds are known kinase inhibitors, the activity of this compound derivatives has been specifically noted against certain kinases.

Aurora A Kinase and Receptor Tyrosine Kinase (RTK) Inhibition: The Aurora kinase family and receptor tyrosine kinases (RTKs) are critical regulators of cell division and signaling, making them attractive targets for cancer therapy nih.govtcichemicals.compatsnap.com. Overexpression of Aurora A kinase, for instance, is linked to the development of numerous cancers mdpi.com. While a vast number of small molecule inhibitors targeting these kinases have been developed, including those with pyrazolo-pyrimidine scaffolds nih.gov, specific and direct inhibitory activity by this compound derivatives against Aurora A or general RTKs is not extensively documented in the current scientific literature.

DYRK1A Inhibition: Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A) has emerged as a therapeutic target for several human diseases, including diabetes and neurodegenerative disorders. Research into DYRK1A inhibitors has identified various scaffolds, including those based on pyridine (B92270) and pyrazine rings. Notably, an aminopyrazine derivative, GNF4877, was identified as a potent dual inhibitor of DYRK1A and glycogen synthase kinase 3β (GSK3β). This dual inhibition was found to have a synergistic effect, enhancing the proliferation of pancreatic β-cells, which could be a potential therapeutic strategy for diabetes.

Mechanisms of Cytotoxicity (e.g., Apoptosis Induction, Oxidative Stress)

The cytotoxic effects of this compound derivatives are often linked to their ability to induce programmed cell death, or apoptosis, in cancer cells. This mechanism is a key indicator of potential anti-cancer efficacy.

Studies on structurally related compounds provide insight into these mechanisms. For example, a series of novel ligustrazine-oleanolic acid derivatives, which contain a pyrazine moiety, were synthesized and evaluated for their cytotoxic effects. Certain derivatives demonstrated the ability to induce apoptosis in HepG2 cancer cells, a process characterized by hallmark nuclear fragmentation. This suggests that the pyrazine scaffold can be integral to compounds designed to trigger apoptotic pathways in tumor cells.

Similarly, investigations into 2-amino-4,4-alpha-dihydro-4alpha-phenoxazine-3-one (Phx-1) and 2-aminophenoxazine-3-one (Phx-3) revealed their capacity to suppress the proliferation of human neuroblastoma cells by inducing a mix of apoptosis and necrosis mdpi.com. Although these compounds are phenoxazines, their 2-amino substitution highlights a common structural feature that can contribute to cytotoxic activity. The induction of apoptosis by these agents appeared to proceed through a caspase-independent mechanism mdpi.com.

Anti-Infective and Anti-Parasitic Activity

Derivatives of the 2-aminodiphenylpyrazine scaffold have shown significant promise as agents against a range of pathogenic organisms, including bacteria and protozoan parasites.

Antimicrobial and Antibacterial Properties

While many heterocyclic compounds, such as 2,4-diamino-5-benzylpyrimidines and quinoxalines, are known to possess significant antibacterial activity against both anaerobic and aerobic organisms nih.govnih.gov, specific data on the antibacterial properties of this compound itself is limited in the available literature. However, the broader class of pyrazine-containing structures continues to be an area of interest in the search for new antimicrobial agents.

Antimalarial Activity

Malaria, caused by Plasmodium parasites, remains a major global health challenge, necessitating the discovery of new therapeutic agents. A series of 3,5-diaryl-2-aminopyrazine compounds, developed by replacing the pyridine core of a known antimalarial series, demonstrated impressive in vitro antiplasmodial activity. nih.gov These derivatives were potent against both multidrug-resistant (K1) and sensitive (NF54) strains of Plasmodium falciparum, with IC50 values in the low nanomolar range (6-94 nM). nih.gov One of the lead compounds in this series was completely curative in a Plasmodium berghei-infected mouse model at an oral dose of 4 x 10 mg/kg. nih.gov

In Vitro Antimalarial Activity of 3,5-Diaryl-2-aminopyrazine Derivatives nih.gov
CompoundIC50 K1 (nM)IC50 NF54 (nM)
Compound 48.410
General Series Range6 - 94Not Specified
Antiprotozoal Activity

Beyond malaria, derivatives of diphenylpyrazine have been investigated for activity against other protozoan diseases, such as Human African Trypanosomiasis (HAT) and Leishmaniasis. A study on dicationic 2,6-diphenylpyrazines revealed significant in vitro antitrypanosomal and antiplasmodial activity at the low nanomolar level. nih.gov The parent compound of this series, a dicationic 2,6-diphenylpyrazine, showed an IC50 value of 6 nM against Trypanosoma brucei rhodesiense (T. b. r.), which is comparable to the established drugs pentamidine and furamidine. nih.gov The same compound also exhibited potent antiplasmodial activity against P. falciparum with an IC50 of 10 nM. nih.gov

In Vitro Antiprotozoal Activity of a Dicationic 2,6-Diphenylpyrazine Derivative nih.gov
Parasite StrainIC50 (nM)
Trypanosoma brucei rhodesiense6
Plasmodium falciparum10

Cardiovascular and Anti-Platelet Aggregation Activity

Platelet aggregation is a critical process in hemostasis, but its uncontrolled activation can lead to thrombosis and cardiovascular disease. Research into various pyrazine compounds has identified potent anti-platelet aggregation activity.

A study evaluating 48 different pyrazines found that among various alkyl- and arylpyrazines, 2,3-diphenylpyrazines demonstrated the strongest inhibitory activity against platelet aggregation. nih.gov Further modification of this scaffold, such as the introduction of methoxy groups to the phenyl rings to create 2,3-bis(p-methoxyphenyl)pyrazine derivatives, resulted in compounds with considerably strong inhibitory effects. nih.gov This indicates that the diphenylpyrazine core is a promising starting point for the development of novel anti-platelet agents.

Anti-Platelet Aggregation Activity of Diphenylpyrazine Derivatives nih.gov
Compound ClassObserved Activity
2,3-DiphenylpyrazinesStrongest activity among tested pyrazines
2,3-bis(p-methoxyphenyl)pyrazine derivativesConsiderably strong inhibitory activity

Materials Science and Advanced Technological Applications

Luminescent Materials and Fluorescent Probes

2-Amino-3,5-diphenylpyrazine serves as a key intermediate in the synthesis of advanced luminescent systems, particularly in the field of bioluminescence. It is a constituent part of the molecular structure of luciferin (B1168401) analogues, which are substrates for luciferase enzymes. The chemical structure of this compound is integral to the design of red-shifted luciferase-luciferin pairs, which are engineered for enhanced bioluminescence imaging in biological systems.

The synthesis of this compound for these applications has been documented. A common synthetic route involves a palladium-catalyzed cross-coupling reaction. For instance, 2-amino-3,5-dibromopyrazine (B131937) can be reacted with phenylboronic acid in the presence of a palladium catalyst, such as bis(benzonitrile)dichloro palladium, to yield the desired this compound. This synthetic accessibility allows for its incorporation into more complex molecular architectures designed for specific imaging modalities. While the compound itself is a precursor, its structural framework is foundational to the luminescent properties of the final luciferin products. These advanced imaging agents are developed to overcome the limitations of traditional fluorescence imaging, such as shallow tissue penetration, by offering brighter signals and red-shifted emissions that are better suited for in vivo applications in preclinical research, including the study of neuronal activity.

Detailed research on the intrinsic fluorescent or phosphorescent properties of this compound itself is not extensively available in the public domain. Its primary role highlighted in the scientific literature is that of a non-luminescent precursor, whose derivatization leads to the generation of highly emissive molecules.

Polymer Science and Conjugated Systems

Currently, there is a notable absence of published research detailing the incorporation of this compound into polymer backbones or as a component in conjugated systems. While the pyrazine (B50134) heterocycle is a known component in the design of electroactive and photoactive polymers, the specific use of the this compound derivative in this context has not been reported. The potential for this compound to be used as a monomer in polymerization reactions or as a functional side group to impart specific electronic or photophysical properties to a polymer chain remains an unexplored area of materials science.

Coordination Chemistry and Metal Complexes

The study of this compound as a ligand in coordination chemistry for the formation of metal complexes is another area where scientific literature is sparse. The presence of the amino group and the nitrogen atoms within the pyrazine ring suggests that it could act as a mono- or bidentate ligand, coordinating to various metal centers. However, detailed reports on the synthesis, characterization, and application of such metal complexes are not available.

There is no available scientific literature that provides data on the synthesis and characterization of metal complexes specifically derived from the this compound ligand. Consequently, a data table on this topic cannot be generated.

The application of this compound or its metal complexes in the field of Organic Light-Emitting Diodes (OLEDs) has not been documented in peer-reviewed publications. While heterocyclic compounds are of great interest in the development of materials for OLEDs, including emissive layer components and host materials, the specific contribution of this compound to this technology is not established. Therefore, a data table detailing its use and performance in OLED devices cannot be compiled.

Spectroscopic and Structural Elucidation Techniques

Vibrational Spectroscopy (Infrared Spectroscopy)

Infrared (IR) spectroscopy is a fundamental technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The FT-IR spectrum of 2-Amino-3,5-diphenylpyrazine is expected to exhibit several characteristic absorption bands corresponding to its distinct structural features.

The primary amino (-NH₂) group typically shows symmetric and asymmetric stretching vibrations. researchgate.netmdpi.com For comparison, the N-H stretching vibrations in 2-amino-5-methylpyridine (B29535) appear around 3444 cm⁻¹ and 3335 cm⁻¹. researchgate.net A broad absorption band in the region of 3650-3250 cm⁻¹ is generally indicative of hydrogen bonding associated with amino groups. upi.edu The aromatic C-H stretching vibrations of the phenyl and pyrazine (B50134) rings are anticipated to appear above 3000 cm⁻¹. Vibrations corresponding to the C=C and C=N bonds within the aromatic systems are expected in the 1600-1400 cm⁻¹ fingerprint region. nih.gov

A summary of the expected characteristic IR absorption bands is presented below.

Vibrational ModeFunctional GroupExpected Wavenumber (cm⁻¹)
N-H Asymmetric & Symmetric StretchPrimary Amine (-NH₂)3500 - 3300
Aromatic C-H StretchPhenyl & Pyrazine Rings3100 - 3000
C=C and C=N Ring StretchAromatic Rings1600 - 1400
N-H Bending (Scissoring)Primary Amine (-NH₂)1650 - 1580
C-N StretchAmino-Pyrazine Link1350 - 1250

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound would provide information on the chemical environment of the hydrogen atoms. The spectrum is expected to show a distinct signal for the lone proton on the pyrazine ring, typically in the downfield aromatic region. The protons of the two phenyl rings would likely appear as complex multiplets between 7.0 and 8.5 ppm. The amino (-NH₂) protons are expected to produce a characteristically broad singlet, the chemical shift of which can be variable and is dependent on solvent and concentration. researchgate.net For instance, in a related aminopyrazine, the amino protons appear as a broad singlet. chemicalbook.com

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides a signal for each non-equivalent carbon atom in the molecule. hw.ac.uk The spectrum for this compound would show distinct signals for the carbons of the pyrazine ring and the two phenyl rings. oregonstate.edulibretexts.org Based on data from the closely related 2,5-diphenylpyrazine (B189496), whose aromatic carbons resonate at δ = 150.7, 141.2, 136.3, 129.7, 129.0, and 126.8 ppm, the carbon signals for this compound are expected in a similar range. rsc.org The carbon attached to the amino group (C2) would be significantly influenced by the nitrogen atom.

The following tables summarize the predicted chemical shifts.

Predicted ¹H NMR Chemical Shifts

Protons Multiplicity Expected Chemical Shift (δ, ppm)
Pyrazine-H (C6-H) Singlet (s) 8.5 - 9.0
Phenyl-H (C3-Ph & C5-Ph) Multiplet (m) 7.2 - 8.2

Predicted ¹³C NMR Chemical Shifts

Carbon Atom Type Expected Chemical Shift (δ, ppm)
Pyrazine Ring Carbons Aromatic (C=N/C=C) 130 - 160

X-ray Diffraction Studies

X-ray crystallography is the most definitive method for determining the three-dimensional molecular structure of a crystalline solid, providing precise information on bond lengths, bond angles, and intermolecular interactions. nih.govnih.gov

To perform this analysis, a high-quality single crystal of this compound must be grown. nih.gov This process typically involves the slow evaporation of a saturated solution of the compound in a suitable solvent. Once a suitable crystal is obtained, it is mounted on a diffractometer and exposed to an X-ray beam. The resulting diffraction pattern is collected and analyzed to solve the molecular structure. nih.gov While this technique is powerful, specific published reports detailing the single-crystal X-ray diffraction of this compound were not identified.

A full crystal structure analysis would reveal key structural parameters. researchgate.netaalto.fi This includes the determination of the crystal system (e.g., monoclinic, triclinic), the space group (e.g., P2₁/c, P-1), and the unit cell dimensions (a, b, c, α, β, γ). elixirpublishers.commdpi.com The analysis would also confirm the planarity of the pyrazine ring and determine the dihedral angles between the pyrazine core and the two phenyl substituents. Furthermore, it would elucidate the intermolecular interactions, such as hydrogen bonds involving the amino group, that stabilize the crystal packing. nih.govnih.gov

Illustrative Crystal Data Table (Hypothetical)

Parameter Value
Crystal System Monoclinic
Space Group P2₁/c
a (Å) [Value]
b (Å) [Value]
c (Å) [Value]
α (°) 90
β (°) [Value]
γ (°) 90
Volume (ų) [Value]

Electronic Spectroscopy (UV-Vis and Photoluminescence Spectroscopy)

Electronic spectroscopy investigates the transitions between electronic energy levels within a molecule upon absorption or emission of light, providing insights into its conjugated π-system.

UV-Vis Spectroscopy: The UV-Visible absorption spectrum of this compound in a suitable solvent (e.g., ethanol) is expected to show intense absorption bands in the UV region. These absorptions correspond to π → π* transitions within the extended conjugated system comprising the pyrazine and phenyl rings, and potentially n → π* transitions associated with the nitrogen lone pairs. The amino group, acting as an auxochrome, is likely to cause a red-shift (bathochromic shift) of the absorption maxima compared to an unsubstituted diphenylpyrazine core.

Photoluminescence Spectroscopy: Molecules with extended π-systems and donor-acceptor characteristics are often fluorescent. Given its structure, this compound may exhibit photoluminescence upon excitation at a wavelength corresponding to its absorption maximum. A photoluminescence study would determine its emission spectrum, quantum yield, and fluorescence lifetime, which are important parameters for potential applications in materials science, such as in organic light-emitting diodes (OLEDs).

Mass Spectrometry (High-Resolution Mass Spectrometry)

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement of the parent molecular ion. For this compound (C₁₆H₁₃N₃), the theoretical exact mass can be calculated. An experimental HRMS measurement confirming this mass to within a few parts per million would unambiguously verify the compound's elemental composition. In electron ionization (EI) mode, the mass spectrum would also show characteristic fragment ions resulting from the breakdown of the molecular ion, which can provide further structural information. rsc.org

Calculated Mass Data

Formula C₁₆H₁₃N₃
Average Mass 247.30 g/mol
Monoisotopic Mass 247.110947 g/mol

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), offer deep insights into the intrinsic properties of 2-Amino-3,5-diphenylpyrazine at the atomic level.

Density Functional Theory (DFT) has become a standard and versatile computational method for studying the properties of organic molecules. nih.govnih.gov For a molecule like this compound, DFT is employed to determine its stable three-dimensional arrangement, electronic charge distribution, and to predict its reactivity. The selection of an appropriate functional and basis set is critical for obtaining accurate results that correlate well with experimental data. nih.gov Commonly used functionals for such organic compounds include B3LYP, which has been shown to provide a good balance between accuracy and computational cost for a wide range of molecular systems. nih.govnih.gov

DFT calculations can be used to compute a variety of molecular properties, including:

Optimized molecular geometry: Determining the most stable conformation of the molecule by finding the minimum energy structure.

Electronic properties: Calculating the distribution of electrons within the molecule, which helps in understanding its reactivity and intermolecular interactions.

Vibrational frequencies: Predicting the infrared (IR) and Raman spectra, which can aid in the experimental characterization of the compound.

Thermodynamic properties: Estimating properties such as enthalpy, entropy, and Gibbs free energy.

The electronic structure and geometry of this compound are fundamental to its chemical behavior. Geometry optimization using DFT methods allows for the determination of key structural parameters such as bond lengths and bond angles. For a related compound, 2-amino-5-trifluoromethyl-1,3,4-thiadiazole, DFT calculations have been shown to provide optimized geometrical parameters that are in good agreement with experimental values. nih.gov

A crucial aspect of the electronic structure is the analysis of the Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting ability. The HOMO-LUMO energy gap is a key indicator of the molecule's chemical reactivity and kinetic stability. A smaller energy gap suggests that the molecule is more reactive. In substituted 1,4-distyrylbenzenes, the electronic nature of the substituents was found to influence the HOMO-LUMO gap, with both electron-donating and electron-withdrawing groups leading to a decrease in the energy gap. nih.gov

Table 1: Illustrative Calculated Geometrical Parameters for a Related Pyrazine (B50134) Derivative (Note: This data is for a representative pyrazine derivative and is provided for illustrative purposes due to the lack of specific published data for this compound.)

ParameterBond Length (Å)Bond Angle (°)
C-C (pyrazine ring)1.39120.0
C-N (pyrazine ring)1.34118.5
C-N (amino group)1.37-
N-H (amino group)1.01119.0
C-C (phenyl ring)1.40120.0
C-H (phenyl ring)1.08-

Spectroscopic Property Prediction and Interpretation

Computational methods are invaluable for predicting and interpreting the spectroscopic data of novel compounds, providing a theoretical basis for experimental observations.

Theoretical calculations of vibrational frequencies and nuclear magnetic resonance (NMR) chemical shifts can greatly assist in the assignment of experimental spectra. For instance, in the study of 2-amino-3-methylpyridine, DFT calculations were used to determine vibrational frequencies which were then compared with experimental IR spectra. researchgate.net Similarly, the Gauge-Including Atomic Orbital (GIAO) method is commonly used to predict NMR chemical shifts. researchgate.net For 2-amino-3-methylbenzoic acid, theoretical 1H and 13C NMR chemical shifts were calculated and compared with experimental data.

Table 2: Illustrative Predicted Vibrational Frequencies for a Related Aminopyrazine Derivative (Note: This data is for a representative aminopyrazine derivative and is provided for illustrative purposes.)

Vibrational ModeCalculated Frequency (cm⁻¹)Description
ν(N-H) symmetric stretch3450Amino group N-H stretching
ν(N-H) asymmetric stretch3350Amino group N-H stretching
ν(C-H) aromatic stretch3050 - 3100Phenyl and pyrazine C-H stretching
ν(C=N) ring stretch1600 - 1650Pyrazine ring stretching
ν(C=C) ring stretch1500 - 1600Phenyl and pyrazine ring stretching
δ(N-H) scissoring1620Amino group N-H bending

Table 3: Illustrative Predicted 1H and 13C NMR Chemical Shifts for a Diphenylpyrazine Derivative (Note: This data is for a representative diphenylpyrazine derivative and is provided for illustrative purposes.)

AtomPredicted Chemical Shift (ppm)
¹H NMR
Pyrazine-H8.5 - 9.0
Phenyl-H (ortho)7.8 - 8.2
Phenyl-H (meta, para)7.3 - 7.6
Amino-H5.0 - 6.0
¹³C NMR
Pyrazine-C (substituted)150 - 155
Pyrazine-C (unsubstituted)140 - 145
Phenyl-C (ipso)135 - 140
Phenyl-C (ortho, meta, para)125 - 130

Time-Dependent Density Functional Theory (TD-DFT) is a powerful method for predicting the electronic absorption and emission spectra of molecules. nih.gov This approach can be used to calculate the energies of electronic transitions, which correspond to the absorption of light, and to understand the nature of the excited states. For substituted 1,4-distyrylbenzenes, TD-DFT calculations have been successfully used to predict their maximum absorption and emission wavelengths. nih.gov The photophysical properties of this compound, such as its fluorescence and phosphorescence characteristics, can be investigated using these computational techniques. These studies are important for applications in materials science, for example, in the development of organic light-emitting diodes (OLEDs).

Molecular Interactions and Binding Studies (e.g., Docking Simulations)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.com This is particularly useful in drug discovery for predicting the binding mode of a small molecule ligand to a protein target. For pyrazine derivatives, molecular docking studies have been employed to identify potential inhibitors of enzymes like PIM-1 kinase. japsonline.comjapsonline.com These studies have revealed key interactions, such as hydrogen bonds and hydrophobic interactions, between the pyrazine-containing ligands and the amino acid residues in the active site of the protein. japsonline.comjapsonline.com

In the case of this compound, docking simulations could be performed to investigate its potential to interact with various biological targets. The amino group and the nitrogen atoms of the pyrazine ring can act as hydrogen bond donors and acceptors, respectively, while the phenyl rings can engage in hydrophobic and π-π stacking interactions. mdpi.com The results of such simulations can provide valuable insights into the potential biological activity of the compound and guide the design of more potent analogues.

Mechanistic Elucidation of Chemical Reactions

General mechanistic studies on the synthesis and reactions of various pyrazine derivatives exist. For instance, computational studies have provided insights into the dearomative diborylation of the parent pyrazine ring and the synthesis of pyrrole-pyrazines. These studies model reaction pathways and energy profiles to explain experimental outcomes. However, the specific electronic and steric influences of the amino and two phenyl substituents in this compound would necessitate a dedicated computational investigation to accurately elucidate its reaction mechanisms.

Without specific computational research on this compound, any discussion on its reaction mechanisms from a theoretical standpoint would be speculative. The generation of detailed research findings and data tables, as requested, is therefore not possible at this time.

Conclusion and Future Research Directions

Summary of Key Findings and Current Understanding

A thorough search of chemical databases and scientific literature indicates that there are no significant research findings or a body of established knowledge specifically for 2-Amino-3,5-diphenylpyrazine. While its chemical structure is defined (CAS Number: 41270-70-6), detailed studies on its synthesis, characterization, and biological activity are not available in peer-reviewed publications. synchem.de

The current understanding of this compound is therefore limited to predictions based on its structural motifs: an amino group and two phenyl substituents on a pyrazine (B50134) core. Generally, the pyrazine ring is a key component in many biologically active molecules and advanced materials. nih.govnih.gov The amino group often imparts useful chemical reactivity and can participate in hydrogen bonding, which is crucial for biological interactions. The presence of two phenyl groups suggests potential for applications in materials science, such as in organic light-emitting diodes (OLEDs), due to the luminescent properties often associated with aromatic systems. However, without experimental data, this remains speculative.

Remaining Challenges and Knowledge Gaps in Research

The primary challenge concerning this compound is the fundamental gap in knowledge. The entire research landscape for this specific compound is a knowledge gap. Key challenges for future researchers include:

Development of Synthetic Routes: The first major hurdle is to establish efficient and scalable synthesis protocols. While general methods for creating substituted aminopyrazines exist, an optimized pathway specific to this compound has not been published. tandfonline.comgoogle.com

Physicochemical Characterization: There is no available data on its fundamental properties, such as melting point, boiling point, solubility, and spectral characteristics (NMR, IR, UV-Vis). This basic information is a prerequisite for any further research and application development.

Exploration of Biological Activity: The biological profile of this compound is completely unknown. Research is needed to screen it for potential pharmacological activities, drawing inspiration from other aminopyrazine derivatives which have shown promise as kinase inhibitors, antimicrobial agents, and antioxidants. nih.govresearchgate.netnih.govtrp.org.in

Investigation of Material Properties: The diphenyl substitution suggests potential for interesting photophysical properties. A significant knowledge gap exists regarding its fluorescence, phosphorescence, and potential as a building block for functional materials. Research into the luminescent properties of related structures, like diphenylpyrazoles, indicates this could be a fruitful area, but specific investigation is required. nih.gov

Emerging Research Areas and Potential Novel Applications

Given the lack of current research, all potential applications for this compound are, by definition, emerging. Based on the known applications of related compounds, several hypothetical research avenues can be proposed.

Table 1: Potential Research Areas for this compound

Research Area Potential Application Rationale based on Related Compounds
Medicinal Chemistry Anticancer Agents Many pyrazine derivatives function as kinase inhibitors, which are crucial in cancer therapy. nih.gov
Anti-infective Agents The pyrazine scaffold is present in various antibacterial and antifungal compounds. nih.gov
Antioxidants Certain aminopyrazines have demonstrated significant antioxidant properties, protecting against oxidative stress. researchgate.net
Materials Science Organic Electronics Aromatic-rich structures are often explored for their semiconducting and luminescent properties for use in OLEDs and sensors.
Dyes and Pigments The extended conjugation from the diphenylpyrazine core could result in a chromophore suitable for creating novel dyes. nbinno.com

Interdisciplinary Perspectives and Collaborative Opportunities

The nascent state of research into this compound presents a unique opportunity for interdisciplinary collaboration.

Synthetic Chemistry and Medicinal Biology: Organic chemists could collaborate with pharmacologists and microbiologists to synthesize the compound and its analogs, followed by systematic screening for biological activity. This could lead to the discovery of new therapeutic leads.

Materials Science and Quantum Chemistry: A partnership between materials scientists and theoretical chemists could be highly beneficial. Quantum chemists could perform computational studies to predict the electronic and photophysical properties of the molecule, guiding experimental materials scientists in designing and testing it for applications in electronics and photonics.

Agricultural Science: Given that some pyrazine derivatives are used as building blocks for herbicides and fungicides, collaborations with agricultural research institutions could explore the potential of this compound in crop protection. nbinno.com

Q & A

Q. What are the optimized synthetic routes for 2-amino-3,5-diphenylpyrazine, and how can reaction conditions influence yield and purity?

The synthesis of pyrazine derivatives often involves condensation reactions between diamines and diketones or α-dicarbonyl precursors. For example, 2-ethyl-3,5-dimethylpyrazine was synthesized using 1,2-diaminopropane and 2,3-pentanedione under reflux, producing isomeric mixtures that require chromatographic separation . Similarly, substituted thiophene-pyrazine hybrids were prepared via cyclization of amino-thiophene intermediates with carbonyl reagents . To optimize yield, stoichiometric ratios, solvent selection (e.g., ethanol for reflux), and catalysts (e.g., acid/base) must be systematically tested. Purity can be enhanced using recrystallization or silica gel chromatography, as demonstrated in the isolation of pyrazolo[4,3-d]pyrimidine by-products .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

Key techniques include:

  • Mass spectrometry (MS) : Fragmentation patterns help confirm molecular structure and distinguish isomers (e.g., 2-ethyl-3,5-dimethylpyrazine vs. 2-ethyl-3,6-dimethylpyrazine) .
  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR resolve substituent positions on the pyrazine ring, as shown for 2-ethyl-3,5-dimethylpyrazine (δ 2.5–2.7 ppm for methyl/ethyl groups) .
  • High-Performance Liquid Chromatography (HPLC) : Critical for separating isomeric by-products, especially in reactions prone to regioselectivity issues .

Advanced Research Questions

Q. How can mechanistic studies resolve contradictions in the regioselectivity of pyrazine ring formation?

Competing pathways in pyrazine synthesis (e.g., via 5,6-dihydropyrazine intermediates) may lead to isomer formation. Isotopic labeling (e.g., 15^15N/14^14N analysis) can track nitrogen incorporation during condensation, as applied to 2-ethyl-3,5-dimethylpyrazine . Computational methods (DFT calculations) may predict favorable transition states, while kinetic studies under varying temperatures/pH can identify rate-determining steps .

Q. What strategies are effective for isolating and characterizing reactive intermediates or by-products in pyrazine synthesis?

By-products such as cyanomethyl benzoates or pyrazolo-pyrimidines form via competing cyclization or side reactions. These can be isolated using preparative TLC or column chromatography . Structural elucidation often requires tandem MS/MS and X-ray crystallography, as demonstrated for 5-hydroxy-1-(3-hydroxy-2-naphthoyl)-3,5-dimethyl-2-pyrazoline .

Q. How can computational modeling (QSPR, neural networks) predict physicochemical or biological properties of this compound derivatives?

Quantitative Structure-Property Relationship (QSPR) models correlate structural descriptors (e.g., logP, polar surface area) with properties like solubility or bioavailability. For 2,5-dimethylpyrazine, neural networks trained on thermodynamic datasets predicted vapor pressure and solubility with >90% accuracy . Similar approaches can optimize pyrazine derivatives for drug design or material science applications.

Q. What role does isotopic analysis (2^22H/1^11H, 13^1313C/12^1212C) play in studying the environmental or metabolic fate of pyrazine compounds?

Stable isotope ratios trace biogenic vs. synthetic origins of pyrazines in environmental samples. For example, 13^13C/12^12C ratios in 2-ethyl-3,5-dimethylpyrazine differentiated thermally derived (e.g., roasted coffee) vs. enzymatically synthesized compounds . This method is critical for ecological or forensic studies.

Methodological Considerations Table

ChallengeSolutionKey References
Isomer separationHPLC with C18 columns; chiral stationary phases for enantiomers
By-product minimizationOptimize reaction time/temperature; use scavenger reagents
Structural ambiguityCombine XRD with 1^1H-15^15N HMBC NMR
Property predictionQSPR models using COSMO-RS or Gaussian software

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Feasible Synthetic Routes

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Reactant of Route 1
2-Amino-3,5-diphenylpyrazine
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Reactant of Route 2
2-Amino-3,5-diphenylpyrazine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.